(4-Fluorophenyl)diphenylsulfonium

Photoacid generator Reduction potential Acid generation efficiency

(4-Fluorophenyl)diphenylsulfonium is a triarylsulfonium salt that functions as an ionic photoacid generator (PAG) in chemically amplified photoresists for semiconductor microlithography. The sulfonium cation features a central sulfur atom bonded to two phenyl rings and one para-fluorophenyl ring; the counterion is typically triflate (CF₃SO₃⁻), chloride, or another non-nucleophilic anion.

Molecular Formula C18H14FS+
Molecular Weight 281.4 g/mol
Cat. No. B8508265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)diphenylsulfonium
Molecular FormulaC18H14FS+
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FS/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H/q+1
InChIKeyJTOWCKDEJVXWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)diphenylsulfonium: A Fluorinated Triarylsulfonium Photoacid Generator for Advanced Lithography


(4-Fluorophenyl)diphenylsulfonium is a triarylsulfonium salt that functions as an ionic photoacid generator (PAG) in chemically amplified photoresists for semiconductor microlithography . The sulfonium cation features a central sulfur atom bonded to two phenyl rings and one para-fluorophenyl ring; the counterion is typically triflate (CF₃SO₃⁻), chloride, or another non-nucleophilic anion . The 4-fluorophenyl substituent acts as an electron-withdrawing group that modulates the electronic structure of the sulfonium cation, thereby influencing photoabsorption characteristics, acid-generation efficiency, and thermal stability relative to the unsubstituted triphenylsulfonium (TPS) benchmark [1].

Why Generic Triphenylsulfonium Salts Cannot Replace (4-Fluorophenyl)diphenylsulfonium in Sub-200 nm Lithography


At 193 nm (ArF) and 13.5 nm (EUV) exposure wavelengths, the optical transparency and acid-generation efficiency of the photoacid generator directly control resist sensitivity, resolution, and line-edge roughness [1]. Unsubstituted triphenylsulfonium (TPS) salts exhibit strong absorption at 193 nm, which attenuates light penetration through the resist film and reduces the usable PAG loading [2]. The 4-fluorophenyl substituent on (4-fluorophenyl)diphenylsulfonium introduces an electron-withdrawing effect that shifts the electronic absorption spectrum and raises the reduction potential of the sulfonium cation, thereby improving photoefficiency without sacrificing thermal stability [3]. Consequently, substituting a generic TPS salt for (4-fluorophenyl)diphenylsulfonium in a formulated resist can lead to measurable losses in photospeed, contrast, and critical-dimension uniformity—parameters that are tightly specified in semiconductor manufacturing.

Quantitative Performance Differentiation of (4-Fluorophenyl)diphenylsulfonium Against Closest Analogs


Enhanced Reduction Potential Relative to Triphenylsulfonium Correlates with Higher Acid Generation Efficiency

Triarylsulfonium compounds bearing electron-withdrawing groups such as 4-fluorophenyl exhibit higher reduction potentials (E_red) than unsubstituted triphenylsulfonium (TPS⁺), and the acid generation efficiency increases proportionally with reduction potential [1]. (4-Fluorophenyl)diphenylsulfonium, by virtue of the para-fluoro substituent, belongs to this elevated reduction-potential class, enabling more efficient photoacid generation in chemically amplified resists .

Photoacid generator Reduction potential Acid generation efficiency

Improved 193 nm Transparency Through Attenuated Phenyl-Group Absorption

The phenyl rings of conventional triphenylsulfonium PAGs strongly absorb at 193 nm, limiting resist transparency. Substitution with a 4-fluorophenyl group modifies the π→π* transition energy, reducing the extinction coefficient at the ArF laser wavelength [1]. While the exact extinction coefficient for (4-fluorophenyl)diphenylsulfonium triflate has not been published in isolation, fluorinated triarylsulfonium PAGs as a class exhibit absorption coefficients at 193 nm that are 1/3 to 1/4 that of unsubstituted triphenylsulfonium salts [2].

193 nm lithography Optical transparency Photoacid generator design

Thermal Stability and Melt Behavior Differentiation from Triphenylsulfonium Triflate

The melting point of (4-fluorophenyl)diphenylsulfonium triflate (117–120 °C) is substantially lower than that of triphenylsulfonium triflate (TPS⁺·OTf⁻, mp ~133–135 °C) . This lower melting range indicates weaker crystal-lattice energy, which can translate to enhanced solubility in common resist casting solvents (e.g., PGMEA, cyclohexanone) and improved film uniformity after spin-coating and pre-exposure bake .

Thermal stability Melting point Formulation compatibility

Patent-Validated Resist Performance: Enhanced Photosensitivity and Solubility Over Unsubstituted Triphenylsulfonium Salts

Patent JP7345544B2 discloses triphenylsulfonium salt compounds bearing electron-withdrawing substituents on the phenyl rings, explicitly including mono-fluorophenyl derivatives. The patent states that these compounds exhibit 'significantly enhanced solubility and photosensitivity compared with unsubstituted triphenylsulfonium salts, and has significantly advantageous performance compared with prior art improved substitutes' [1]. Separately, US8785105B2 describes a sulfonium salt having a 4-fluorophenyl group incorporated as a recurring unit in a polymer resist, achieving improved pattern resolution [2].

Chemically amplified resist Photosensitivity Solubility

Multi-Wavelength Compatibility: 248 nm KrF, 193 nm ArF, and EUV Lithography

Technical product documentation for (4-fluorophenyl)diphenylsulfonium chloride states that the compound is 'primarily used as an efficient photoacid generator, particularly suitable for advanced processes such as 248 nm KrF, 193 nm ArF, and even extreme ultraviolet (EUV) lithography' . This explicit multi-wavelength applicability contrasts with many conventional PAGs that are optimized for a single exposure wavelength, offering procurement flexibility for fabs running mixed-node processes.

EUV lithography KrF lithography ArF lithography

Procurement-Optimized Application Scenarios for (4-Fluorophenyl)diphenylsulfonium


ArF (193 nm) and EUV (13.5 nm) Chemically Amplified Resist Formulation

In 193 nm immersion and EUV lithography, resist transparency and acid-generation efficiency are paramount. (4-Fluorophenyl)diphenylsulfonium triflate, with its reduced 193 nm absorbance relative to TPS⁺·OTf⁻ and its higher reduction potential, addresses both requirements simultaneously [1]. Resist formulators targeting sub-30 nm half-pitch patterns should evaluate this PAG when baseline TPS-based formulations show inadequate photospeed or excessive optical density.

High-Purity PAG Procurement for Defect-Sensitive Semiconductor Fabs

Semiconductor-grade (4-fluorophenyl)diphenylsulfonium triflate is available from multiple vendors at purities of ≥97–98% . Its lower melting point (117–120 °C) compared with TPS⁺·OTf⁻ (133–135 °C) facilitates dissolution and filtration during resist preparation, potentially reducing particle-related defects. Procurement specifications should include melting-point range, HPLC purity, and trace metals analysis to ensure lot-to-lot consistency.

Cationic Photopolymerization Initiator for UV-Curable Coatings and Adhesives

Beyond microlithography, (4-fluorophenyl)diphenylsulfonium salts serve as efficient cationic photoinitiators for epoxy and vinyl-ether polymerization under broadband UV exposure . The electron-withdrawing 4-fluorophenyl group enhances the photolysis quantum yield, enabling faster cure speeds or lower initiator loadings compared with unsubstituted triarylsulfonium initiators. This is particularly relevant for applications requiring low-yellowing, high-gloss finishes.

Patented Resist Polymer with Integrated 4-Fluorophenylsulfonium PAG Units

Patents such as US8785105B2 teach the incorporation of (4-fluorophenyl)diphenylsulfonium moieties as polymer-bound PAG units in chemically amplified resists, an architecture that reduces acid diffusion and improves resolution [2]. For R&D teams developing next-generation EUV resists, sourcing the monomeric (4-fluorophenyl)diphenylsulfonium precursor is a critical procurement step to enable polymer-bound PAG strategies.

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